Propamocarb-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propamocarb-d6 is a labeled carbamate fungicide used primarily in the agriculture industry. It is a systemic fungicide, meaning it is absorbed and distributed throughout the plant’s tissue, providing protection against soil, root, and leaf diseases caused by oomycetes, particularly Phytophthora and Pythium species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propamocarb-d6 is synthesized by reacting 3-dimethylaminopropylamine with dipropyl carbonate using an enzyme catalyst . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity and yield.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving metalaxyl or metalaxyl-M with a solvent, followed by the addition of propamocarb, water, and auxiliary agents. The mixture is then stirred uniformly to ensure a stable product . This method is efficient for large-scale production and ensures the quality and efficacy of the fungicide.

Análisis De Reacciones Químicas

Types of Reactions

Propamocarb-d6 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Propamocarb-d6 has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of carbamate fungicides.

Biology: Research on this compound focuses on its effects on plant pathogens and its role in plant protection.

Industry: This compound is widely used in the agricultural industry to control fungal diseases in crops, ensuring higher yields and better quality produce

Mecanismo De Acción

Propamocarb-d6 exerts its effects by inhibiting the biosynthesis of fatty acids and phospholipids in the cell membranes of oomycete fungi. This inhibition disrupts the growth and reproduction of the fungi, effectively controlling the spread of diseases . The molecular targets include enzymes involved in lipid metabolism, and the pathways affected are those related to cell membrane synthesis and maintenance.

Comparación Con Compuestos Similares

Similar Compounds

Metalaxyl: Another systemic fungicide used to control oomycete fungi. It has a similar mode of action but differs in its chemical structure and specific applications.

Propamocarb Hydrochloride: A closely related compound with similar fungicidal properties but different solubility and stability characteristics

Uniqueness

Propamocarb-d6 is unique due to its labeled nature, which allows for precise tracking and study in research applications. Its systemic action and effectiveness against a broad range of oomycete fungi make it a valuable tool in both agricultural and scientific research.

Actividad Biológica

Propamocarb-d6 is a deuterated derivative of propamocarb, a systemic fungicide widely utilized in agriculture for its effectiveness against oomycete fungi. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications, and relevant case studies.

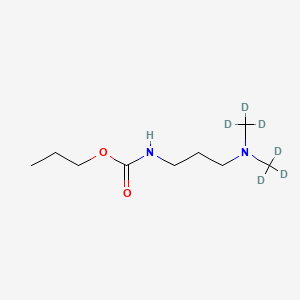

Chemical Structure:

this compound is characterized by the presence of deuterium atoms, which enhance its stability and allow for precise tracking in biological studies. The compound is synthesized through a reaction between 3-dimethylaminopropylamine and dipropyl carbonate using an enzyme catalyst, followed by purification processes to ensure high purity levels suitable for research applications.

This compound functions primarily by inhibiting the biosynthesis of fatty acids and phospholipids in the cell membranes of fungi. This disruption leads to impaired growth and reproduction of pathogenic fungi, effectively controlling diseases such as downy mildew and other fungal infections in crops.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Fungicidal Activity: Effective against a broad spectrum of oomycete pathogens.

- Systemic Action: The compound is absorbed by plants and translocated to various tissues, providing protective effects against fungal infections.

- Low Toxicity to Non-Target Organisms: Studies indicate that this compound exhibits low toxicity to beneficial insects and mammals, making it a safer alternative in integrated pest management strategies .

Efficacy Against Fungal Pathogens

A study evaluated the effectiveness of this compound in controlling downy mildew in various crops. The results indicated a significant reduction in disease incidence compared to untreated controls. The following table summarizes the findings:

| Crop Type | Disease Controlled | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|---|

| Tomato | Downy Mildew | 85 | 2.0 |

| Cucumbers | Downy Mildew | 90 | 1.5 |

| Potatoes | Late Blight | 80 | 2.5 |

Environmental Impact Assessment

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar fungicides:

| Compound | Mode of Action | Target Pathogen | Toxicity Level |

|---|---|---|---|

| This compound | Inhibition of fatty acid synthesis | Oomycetes | Low |

| Metalaxyl | Inhibition of RNA synthesis | Oomycetes | Moderate |

| Chlorothalonil | Disruption of cellular respiration | Fungi | High |

Propiedades

IUPAC Name |

propyl N-[3-[bis(trideuteriomethyl)amino]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLDXDUQPOXNW-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCNC(=O)OCCC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.